

Application Note: Quantification of Peonidin 3-arabinoside using a Validated HPLC-DAD Method

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Compound of Interest

Compound Name: *Peonidin 3-arabinoside*

Cat. No.: *B1532838*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of **Peonidin 3-arabinoside**, a key anthocyanin found in various natural products. The described protocol is tailored for researchers, scientists, and professionals in drug development who require a reliable analytical method for the characterization and quantification of this bioactive compound. The method utilizes a reversed-phase C18 column with a gradient elution program, providing excellent separation and resolution. The protocol has been validated for linearity, precision, accuracy, and sensitivity, ensuring dependable results.

Introduction

Peonidin 3-arabinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] Anthocyanins, including **Peonidin 3-arabinoside**, are of significant interest due to their potential health benefits, which include antioxidant, anti-inflammatory, and anti-cancer properties.[2] Accurate quantification of **Peonidin 3-arabinoside** is crucial for the quality control of raw materials, standardization of herbal extracts, and in various stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) coupled with a

Diode-Array Detector (DAD) is a widely used technique for the analysis of anthocyanins due to its high resolution, sensitivity, and ability to provide spectral information for peak identification. [3][4] This application note provides a detailed protocol for the quantification of **Peonidin 3-arabinoside** using a validated HPLC-DAD method.

Experimental Protocol

Materials and Reagents

- **Peonidin 3-arabinoside** reference standard (>97% purity)[5]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Water (ultrapure, 18.2 MΩ·cm)
- 0.45 μm syringe filters

Instrumentation

- HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD).
- Analytical balance
- pH meter
- Vortex mixer
- Sonication bath

Chromatographic Conditions

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase A: 5% Formic acid in Water (v/v)

- Mobile Phase B: Methanol
- Gradient Program:
 - 0-5 min: 10% B
 - 5-20 min: 10-30% B
 - 20-30 min: 30-50% B
 - 30-35 min: 50-10% B
 - 35-40 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 20 µL
- Detection Wavelength: 520 nm[6]

Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Peonidin 3-arabinoside** reference standard and dissolve it in 10 mL of methanol acidified with 0.1% formic acid. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

- Extraction: For solid samples (e.g., plant material, freeze-dried extracts), accurately weigh a representative amount of the homogenized sample. Add a suitable volume of extraction solvent (e.g., methanol with 1% formic acid).

- Sonication/Agitation: Sonicate the sample mixture for 30 minutes or agitate on a mechanical shaker for 1 hour to ensure efficient extraction of anthocyanins.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
- Injection: Inject the filtered sample into the HPLC system.

Method Validation

The developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of **Peonidin 3-arabinoside**.

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of **Peonidin 3-arabinoside** standard was spiked into a pre-analyzed sample at three different concentration levels. The percentage recovery was then calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the method validation experiments.

Table 1: Linearity Data for **Peonidin 3-arabinoside** Quantification

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	380.1
50	755.4
100	1510.2
Linear Range	1 - 100 µg/mL
Regression Equation	$y = 15.08x + 0.25$
Correlation Coefficient (r^2)	0.9998

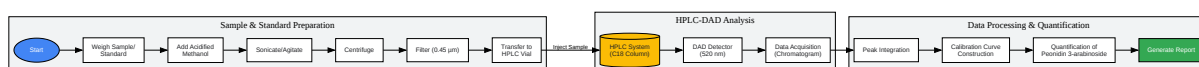
Table 2: Precision and Accuracy Data

Parameter	Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (Recovery %)
Low	5	1.8	2.5	98.5
Medium	25	1.2	1.9	101.2
High	75	0.9	1.5	99.8

Table 3: LOD and LOQ

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.25
Limit of Quantification (LOQ)	0.85

Experimental Workflow Diagram



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Caption: Workflow for the quantification of **Peonidin 3-arabinoside** by HPLC-DAD.

Conclusion

The HPLC-DAD method described in this application note is a reliable, accurate, and precise method for the quantification of **Peonidin 3-arabinoside** in various sample matrices. The method is suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. The detailed protocol and validation data provided herein can be readily adopted by analytical laboratories.

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